3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione
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Overview
Description
TETRAMETHYL-3H,7H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIOL is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This compound, in particular, is characterized by its unique structure, which includes multiple nitrogen atoms and sulfur atoms, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRAMETHYL-3H,7H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIOL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tetramethylthiourea with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
TETRAMETHYL-3H,7H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of TETRAMETHYL-3H,7H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIOL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s structure allows it to interact with various receptors and proteins, modulating their functions and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
1,2,3-Triazole: Known for its use in click chemistry and its biological activities.
1,2,4-Triazole: Widely studied for its pharmacological properties and synthetic versatility.
Triazolothiadiazine: A hybrid compound with applications in medicinal chemistry.
Uniqueness
TETRAMETHYL-3H,7H-[1,2,4]TRIAZOLO[1,2-A][1,2,4]TRIAZOLE-1,5-DITHIOL is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N4S2 |
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Molecular Weight |
230.4 g/mol |
IUPAC Name |
3,3,7,7-tetramethyl-2,6-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione |
InChI |
InChI=1S/C8H14N4S2/c1-7(2)9-5(13)12-8(3,4)10-6(14)11(7)12/h1-4H3,(H,9,13)(H,10,14) |
InChI Key |
HZSNLBXLJKPULH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=S)N2N1C(=S)NC2(C)C)C |
Origin of Product |
United States |
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